molecular formula C20H25N10O10P B12790224 Azt-P-azt CAS No. 121135-54-4

Azt-P-azt

Cat. No.: B12790224
CAS No.: 121135-54-4
M. Wt: 596.4 g/mol
InChI Key: QNODVFYIEJIAOJ-ZMLDCZPUSA-N
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Description

Azt-P-azt, also known as azidothymidine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first drug approved for the treatment of human immunodeficiency virus (HIV) infection. Azidothymidine is a dideoxynucleoside compound in which the 3’-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthesis involves the substitution of the 3’-hydroxy group of thymidine with an azido group. This is typically achieved through the reaction of thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

In industrial settings, azidothymidine is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Azidothymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of azidothymidine, as well as substituted compounds where the azido group has been replaced by other functional groups .

Scientific Research Applications

Azidothymidine has a wide range of scientific research applications, including:

Mechanism of Action

Azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, but because it lacks a 3’-hydroxy group, it prevents the formation of phosphodiester bonds, leading to chain termination. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azidothymidine is unique in its specific substitution of the 3’-hydroxy group with an azido group, which gives it distinct chemical and pharmacological properties. Its ability to selectively inhibit HIV reverse transcriptase with high efficacy and its role as the first approved treatment for HIV infection highlight its significance in antiviral therapy .

Properties

CAS No.

121135-54-4

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16-

InChI Key

QNODVFYIEJIAOJ-ZMLDCZPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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